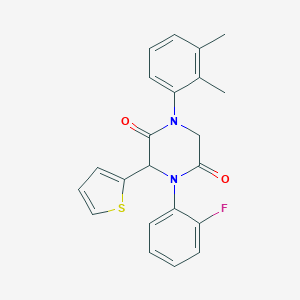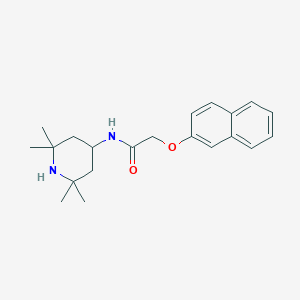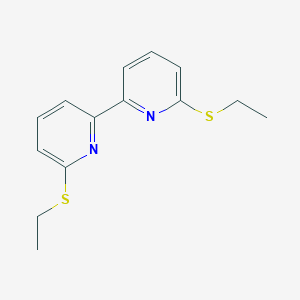
1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(2-thienyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(2-thienyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an essential enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Wirkmechanismus
1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(2-thienyl)-2,5-piperazinedione binds irreversibly to BTK, inhibiting its activity and preventing downstream signaling in the B-cell receptor pathway. This leads to apoptosis of B-cell malignancies and reduces tumor growth. This compound has been shown to be highly selective for BTK and has minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies and reduce tumor growth in animal models. In addition, this compound has been shown to inhibit B-cell activation and proliferation, leading to a reduction in the number of malignant B-cells. This compound has also been shown to have minimal toxicity in non-malignant cells, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(2-thienyl)-2,5-piperazinedione is its high selectivity for BTK, which reduces off-target effects and toxicity in non-malignant cells. This compound has also been shown to have synergistic effects when combined with other anti-cancer agents, making it a potential candidate for combination therapy. One limitation of this compound is its irreversible binding to BTK, which may limit its use in patients with adverse reactions or toxicity.
Zukünftige Richtungen
For 1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(2-thienyl)-2,5-piperazinedione include clinical trials in patients with B-cell malignancies to evaluate its safety and efficacy. In addition, further research is needed to investigate the potential of this compound in combination therapy with other anti-cancer agents. Other future directions include the development of new BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
Synthesemethoden
The synthesis of 1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(2-thienyl)-2,5-piperazinedione involves a multi-step process that begins with the reaction of 2,3-dimethylbenzaldehyde and 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazones. The thiosemicarbazones are then reacted with 2,5-diketopiperazine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(2-thienyl)-2,5-piperazinedione has shown promise in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has demonstrated potent inhibition of BTK and has shown efficacy in reducing tumor growth in animal models of B-cell malignancies. This compound has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor.
Eigenschaften
Molekularformel |
C22H19FN2O2S |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-thiophen-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C22H19FN2O2S/c1-14-7-5-10-17(15(14)2)24-13-20(26)25(18-9-4-3-8-16(18)23)21(22(24)27)19-11-6-12-28-19/h3-12,21H,13H2,1-2H3 |
InChI-Schlüssel |
FWNSNJNJKLPDJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=CS3)C4=CC=CC=C4F)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=CS3)C4=CC=CC=C4F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)

![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
